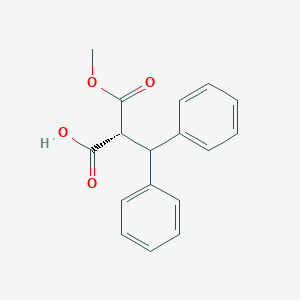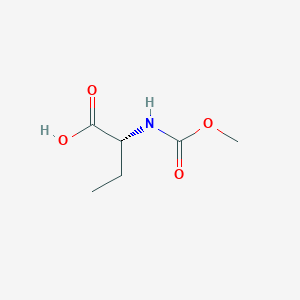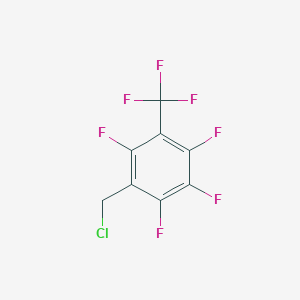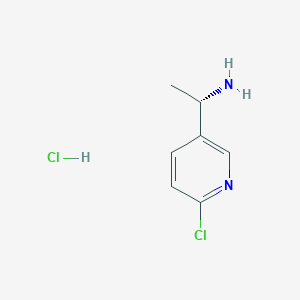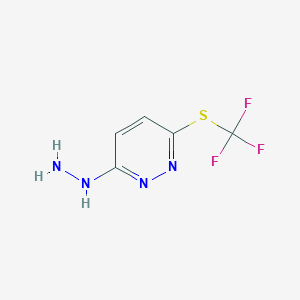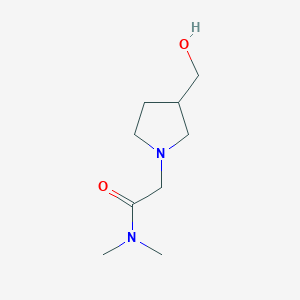
(S)-2-(((Benzyloxy)carbonyl)(methyl)amino)pent-4-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-(((Benzyloxy)carbonyl)(methyl)amino)pent-4-enoic acid is a chiral compound with potential applications in various fields of scientific research. Its structure includes a benzyloxycarbonyl group, a methylamino group, and a pent-4-enoic acid moiety, making it a versatile molecule for synthetic and analytical chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(((Benzyloxy)carbonyl)(methyl)amino)pent-4-enoic acid typically involves the following steps:
Protection of the amino group: The amino group is protected using a benzyloxycarbonyl (Cbz) group to prevent unwanted reactions during subsequent steps.
Formation of the pent-4-enoic acid moiety: This can be achieved through various synthetic routes, including the use of allyl acetic acid derivatives.
Coupling reactions: The protected amino group is then coupled with the pent-4-enoic acid derivative under specific reaction conditions, often using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated synthesis equipment and rigorous quality control measures.
化学反応の分析
Types of Reactions
(S)-2-(((Benzyloxy)carbonyl)(methyl)amino)pent-4-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.
科学的研究の応用
(S)-2-(((Benzyloxy)carbonyl)(methyl)amino)pent-4-enoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein modifications.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (S)-2-(((Benzyloxy)carbonyl)(methyl)amino)pent-4-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can act as a protecting group, allowing the compound to selectively interact with its target. The pent-4-enoic acid moiety may also play a role in binding to the active site of enzymes or receptors, modulating their activity.
類似化合物との比較
Similar Compounds
(S)-4-(1-(((Benzyloxy)carbonyl)amino)ethyl)benzoic acid: This compound has a similar benzyloxycarbonyl group but differs in its core structure.
4-({[(Benzyloxy)carbonyl]amino}methyl)benzoic acid: Another compound with a benzyloxycarbonyl group, but with a different amino acid backbone.
Uniqueness
(S)-2-(((Benzyloxy)carbonyl)(methyl)amino)pent-4-enoic acid is unique due to its specific combination of functional groups and chiral center, which provides distinct reactivity and selectivity in chemical reactions. This makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C14H17NO4 |
|---|---|
分子量 |
263.29 g/mol |
IUPAC名 |
(2S)-2-[methyl(phenylmethoxycarbonyl)amino]pent-4-enoic acid |
InChI |
InChI=1S/C14H17NO4/c1-3-7-12(13(16)17)15(2)14(18)19-10-11-8-5-4-6-9-11/h3-6,8-9,12H,1,7,10H2,2H3,(H,16,17)/t12-/m0/s1 |
InChIキー |
HSJVJHXRBQWFPG-LBPRGKRZSA-N |
異性体SMILES |
CN([C@@H](CC=C)C(=O)O)C(=O)OCC1=CC=CC=C1 |
正規SMILES |
CN(C(CC=C)C(=O)O)C(=O)OCC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


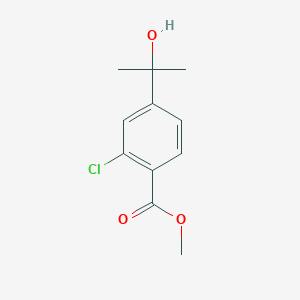
![2-Chloro-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-imidazo[4,5-b]pyridine](/img/structure/B15051686.png)
![1-{4,7-Diazaspiro[2.5]octan-4-yl}-2,2,2-trifluoroethan-1-one](/img/structure/B15051695.png)
![8-Azaspiro[bicyclo[3.2.1]octane-3,4'-piperidine]](/img/structure/B15051700.png)


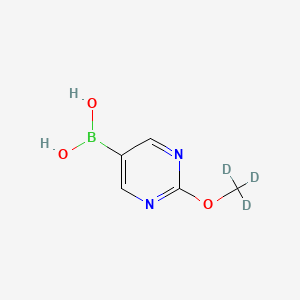
![[(2-methoxyphenyl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B15051732.png)
